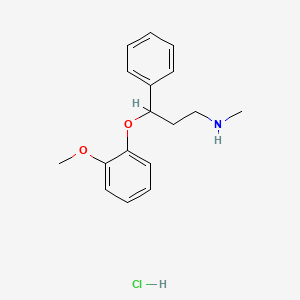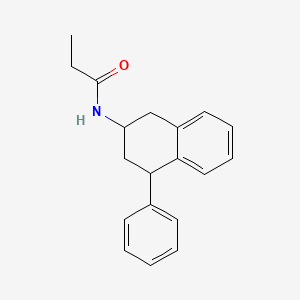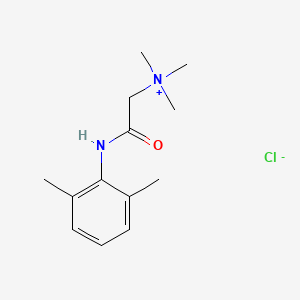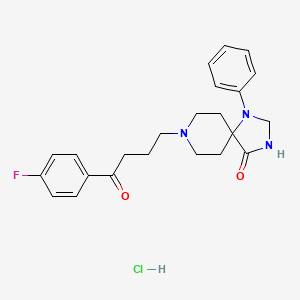![molecular formula C24H23N3O5S B1662636 N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) CAS No. 330829-30-6](/img/structure/B1662636.png)
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
描述
MRT 10 是一种合成化合物,以其作为七跨膜平滑受体 (Smo) 拮抗剂的作用而闻名。 该受体是 Hedgehog 信号通路的重要组成部分,该通路参与各种发育过程,并与某些癌症的进展有关 .
准备方法
合成路线和反应条件
MRT 10 的合成涉及多个步骤,从商业上可获得的前体开始。关键步骤通常包括:
核心结构的形成: 这涉及通过一系列缩合和环化反应构建 MRT 10 的中心支架。
官能团修饰: 引入对 MRT 10 活性至关重要的特定官能团。这可能涉及卤化、烷基化或酰化反应。
纯化: 使用重结晶或色谱等技术对最终产品进行纯化,以确保高纯度和产量。
工业生产方法
在工业环境中,MRT 10 的生产将使用优化的反应条件进行放大,以最大程度地提高产量并降低成本。这通常涉及使用连续流动反应器和自动化系统,以确保一致的质量和效率。
化学反应分析
反应类型
MRT 10 可以经历各种化学反应,包括:
氧化: MRT 10 可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以改变 MRT 10 上的官能团,可能改变其与平滑受体的结合亲和力。
取代: 取代反应可以引入新的官能团,增强或改变化合物的性质。
常用试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,卤代烷。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化的衍生物,而取代可能会引入烷基或芳基。
科学研究应用
MRT 10 在科学研究中具有广泛的应用:
化学: 用作研究 Hedgehog 信号通路及其在各种化学过程中的作用的工具。
生物学: 有助于了解细胞分化和发育的分子机制。
医学: 研究其在治疗涉及异常 Hedgehog 信号传导的癌症中的潜力。
工业: 用于开发针对平滑受体的新型治疗剂。
作用机制
MRT 10 通过与平滑受体结合发挥作用,从而抑制 Hedgehog 信号通路。该通路对细胞生长和分化至关重要。 通过阻断该通路,MRT 10 可以阻止依赖 Hedgehog 信号通路生长的癌细胞的增殖 .
相似化合物的比较
类似化合物
环巴胺: 另一种平滑受体拮抗剂,但具有不同的结合位点和机制。
维莫德吉: 一种经临床批准的靶向平滑受体的药物,用于治疗基底细胞癌。
MRT 10 的独特性
MRT 10 由于其作为平滑受体拮抗剂的高特异性和效力而具有独特性。 其独特的结合位点和作用机制使其成为研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVEZQDNHMQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980483 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-24-3, 330829-30-6 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330829-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for MRT-10 and its downstream effects?
A1: MRT-10 acts as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway [, , ]. By inhibiting Smo, MRT-10 disrupts the Hh pathway, leading to downstream effects such as the inhibition of target gene expression and ultimately, the suppression of tumor cell proliferation [, , ].
Q2: How does the structure of MRT-10 contribute to its activity as a Smo antagonist?
A2: The structure of MRT-10 was optimized based on a pharmacophoric model for Smo inhibitors []. This model, derived from experimental data, highlighted the importance of three hydrogen bond acceptor groups and three hydrophobic regions []. Further structure-activity relationship (SAR) studies revealed that modifications to the acylthiourea core of MRT-10, specifically conversion to acylurea or acylguanidine derivatives, could retain or even enhance potency against the Hh pathway []. These findings suggest that specific hydrogen-bonding interactions within the Smo binding pocket are crucial for the activity of MRT-10 and its analogues [].
Q3: How does the potency of MRT-10 compare to other known Smo antagonists?
A3: MRT-10 demonstrates potent inhibitory activity against the Hh signaling pathway, comparable to or even exceeding that of established Smo antagonists like cyclopamine and Cur61414 [, ]. Notably, MRT-10 and its close structural analog, the acylguanidine derivative MRT-83, exhibit nanomolar IC50 values in various cell-based assays and effectively block BODIPY-cyclopamine binding to human Smo []. This level of potency rivals that of the clinical candidate GDC-0449, highlighting the therapeutic potential of MRT-10 and its derivatives [].
Q4: Has MRT-10 demonstrated efficacy in in vivo models?
A4: Yes, MRT-83, a potent acylguanidine derivative structurally related to MRT-10, has shown promising results in an in vivo model []. When stereotaxically injected into the lateral ventricle of adult mice, MRT-83 effectively inhibited the expression of Patched (Ptc) transcripts induced by Shh injection in the subventricular zone, a key area of adult neurogenesis []. This finding indicates that MRT-83, and by extension, the MRT family of compounds, can effectively block Shh signaling in vivo, further supporting their potential as therapeutic agents [].
Q5: Are there any known resistance mechanisms to MRT-10 or related compounds?
A5: While specific resistance mechanisms to MRT-10 have not been explicitly detailed in the provided research, the emergence of resistance to Smo antagonists is a known challenge in clinical settings []. Further investigation is needed to determine if MRT-10 might overcome these resistance mechanisms or if cross-resistance with existing Smo inhibitors is a concern.
Q6: What are the potential applications of MRT-10 and its derivatives in research and drug development?
A6: MRT-10 and its analogs represent valuable tools for further dissecting the complexities of Smo and Hh signaling [, ]. Their potent inhibitory activity and diverse chemical structures provide a platform for designing new generations of Smo antagonists with improved pharmacological properties. The development of such compounds holds significant promise for treating Hh-dependent tumors and potentially other diseases where modulating this pathway could be beneficial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)
![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)

